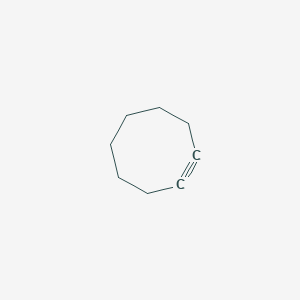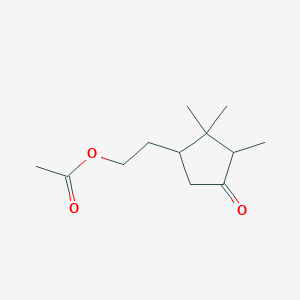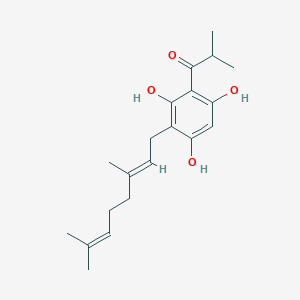
2-Geranyl-4-isobutyrylphloroglucinol
Overview
Description
2-Geranyl-4-isobutyrylphloroglucinol is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.44 g/mol . It is found in the herbs of Eucalyptus robusta .
Synthesis Analysis
The synthesis of geraniol, a monoterpene alcohol, has been studied in Saccharomyces cerevisiae . The study showed that overexpressing ERG20 WW and strengthening the mevalonate pathway significantly improved geraniol production . Another study showed that the expression of CrGPPS gene in Yarrowia lipolytica increased linalool accumulation more efficiently than the ERG20F88W−N119W expression .Molecular Structure Analysis
The molecular structure of 2-Geranyl-4-isobutyrylphloroglucinol is characterized by its molecular weight of 332.434 and its chemical formula C20H28O4 .Physical And Chemical Properties Analysis
2-Geranyl-4-isobutyrylphloroglucinol is a powder . Its density is 1.1±0.1 g/cm3 and its boiling point is 491.6±45.0 °C at 760 mmHg .Scientific Research Applications
Cancer Research
“2-Geranyl-4-isobutyrylphloroglucinol” is a type of prenylated xanthone . Prenylated xanthones have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, specifically breast, colon, and lung cancers . They have various actions against these cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK . They could potentially overcome drug resistance alone or combined with chemotherapeutic agents .
Drug Development
The compound has potential applications in drug development. It has been suggested that more comprehensive molecular investigations are required to establish their anticancer potential . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .
Industrial Applications
The compound has potential industrial applications. For example, geraniol, an acyclic monoterpene alcohol, is a primary constituent in the essential oils of plants such as geranium, lemongrass, and rose . The floral-like scent of geraniol has made it a popular constituent of flavor and fragrance products .
Biotechnology
In biotechnology, the compound can be used in engineered Escherichia coli for the production of geraniol . The low water solubility of geranyl acetate facilitated its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .
Monoterpene Production
The compound has applications in monoterpene production. In a partially optimized system, this strain produced 4.8 g/L geranyl acetate (based on the aqueous volume) which, on a molar equivalent basis, represents the highest monoterpene titre achieved from microbial culture to date .
Increasing Product Specificity
The compound can be used to increase product specificity. Esterification of geraniol prevented bioconversion into other monoterpenoids, leading to a significant improvement in product specificity, with geranyl acetate being the sole product observed .
Safety And Hazards
properties
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Geranyl-4-isobutyrylphloroglucinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



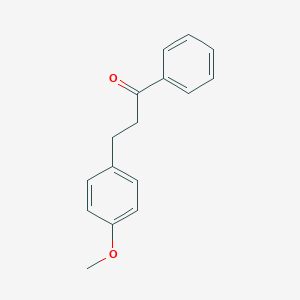
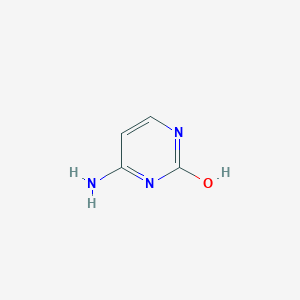
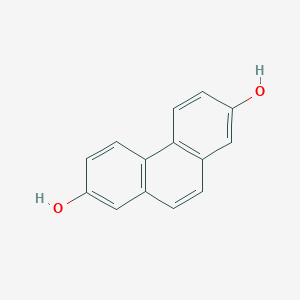
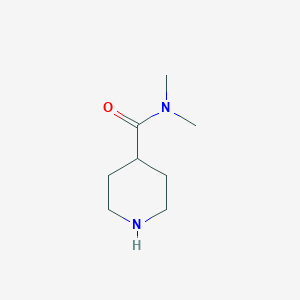
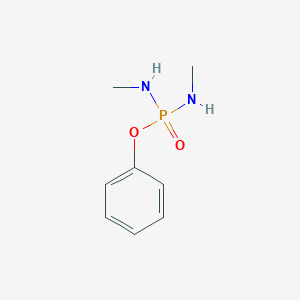
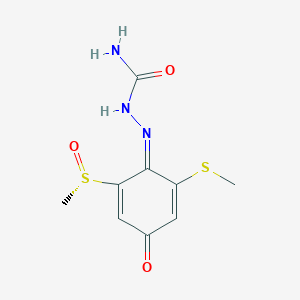
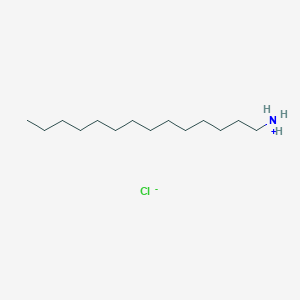


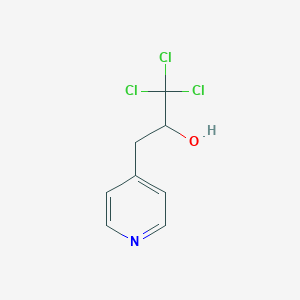
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
